Decyl isononyl dimethyl ammonium chloride falls under the category of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom bonded to four organic groups. This specific compound is recognized for its dual functionality as both a surfactant and an antimicrobial agent, allowing for its use in diverse formulations.
The synthesis of decyl isononyl dimethyl ammonium chloride typically involves a quaternization reaction. The primary steps include:
In industrial production, similar methods are employed but scaled up in large reactors with controlled heating and stirring mechanisms to optimize yield and purity. After completion, the product undergoes purification through distillation or crystallization to eliminate unreacted materials and by-products.
The molecular structure of decyl isononyl dimethyl ammonium chloride can be described as follows:
The structure features a long hydrophobic alkyl chain (decyl and isononyl groups) attached to a nitrogen atom that carries two methyl groups and a chloride ion as the counterion. This arrangement contributes to its surfactant properties by allowing the molecule to interact favorably with both polar and non-polar substances.
Decyl isononyl dimethyl ammonium chloride primarily participates in several types of chemical reactions:
The major products from these reactions vary based on conditions but can include substituted ammonium compounds or reduced forms such as amines .
The mechanism of action of decyl isononyl dimethyl ammonium chloride primarily revolves around its ability to disrupt microbial cell membranes. The positively charged nitrogen atom interacts with negatively charged components of microbial membranes, leading to:
Studies have demonstrated its efficacy against various pathogens, including viruses like SARS-CoV-2, highlighting its potential in controlling infections .
Decyl isononyl dimethyl ammonium chloride exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as a surfactant and antimicrobial agent.
Decyl isononyl dimethyl ammonium chloride has extensive applications across various fields:
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) with systematic IUPAC name decyl-dimethyl-(7-methyloctyl)azanium chloride. Its molecular formula is C21H46ClN, corresponding to a molecular weight of 348 g/mol. The structure consists of:
The branched isononyl group (C9H19–) confers steric properties distinct from linear-chain QACs. Common synonyms include Bardac 2170, Bardac 2180, N-isononyl-N,N-dimethyl decanaminium chloride, and Caprylisononyldimethylammonium chloride [2] [5] [8]. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 138698-36-9 |
| EC Number | 604-092-9 |
| UNII | SDI4U20V1J |
| SMILES | CCCCCCCCCCN+(C)CCCCCCC(C)C.[Cl-] |
| InChI Key | NIDMSMMXVFSHFP-UHFFFAOYSA-M |
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals distinct signals corresponding to:
Fourier-Transform Infrared (FTIR) Spectroscopy identifies critical functional groups:
This QAC exhibits:
Synthesis and Production Pathways
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1